molecular formula C16H13F2N3O3S B2392606 N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide CAS No. 851988-22-2

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide

Cat. No.: B2392606
CAS No.: 851988-22-2
M. Wt: 365.35
InChI Key: VNMWLLXSZLHXSE-UHFFFAOYSA-N
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Description

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a chemical compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring substituted with fluorine atoms and a benzohydrazide moiety

Preparation Methods

The synthesis of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated aromatic aldehyde under acidic conditions.

    Hydrazide Formation: The resulting benzothiazole derivative is then reacted with hydrazine hydrate to form the corresponding benzohydrazide.

    Methoxylation: Finally, the benzohydrazide is subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the desired positions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide can be compared with other similar compounds, such as:

    N’-(4,6-difluoro-1,3-benzothiazol-2-yl)benzohydrazide: This compound lacks the methoxy groups present in N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide, which may affect its chemical reactivity and biological activity.

    N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide: This compound contains a different substituent on the benzothiazole ring, which may confer different properties and applications.

    N’-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N,N-DIETHYLETHANE-1,2-DIAMINE: This compound has a different hydrazide moiety, which may influence its interactions with biological targets and its overall activity.

The uniqueness of N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide lies in its specific substitution pattern and the presence of both fluorine and methoxy groups, which may enhance its chemical stability and biological activity compared to similar compounds.

Biological Activity

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide is a compound that falls within the benzothiazole family. Its unique structure, characterized by the presence of fluorine atoms and methoxy groups, suggests potential biological activities worth exploring. This article reviews the biological activity of this compound based on various studies and findings.

The compound is synthesized through the reaction of 4,6-difluoro-1,3-benzothiazole with 3,5-dimethoxybenzohydrazide. The synthesis typically involves reflux conditions in solvents like ethanol or methanol to yield a high-purity product. The presence of fluorine atoms enhances its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds in the benzothiazole family often exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have demonstrated effectiveness against various strains of bacteria and fungi.

CompoundMIC (μM)Target Organism
A140.08Methicillin-resistant Staphylococcus aureus
7e0.09Mycobacterium tuberculosis

Table 1: Antimicrobial activity of related compounds .

2. Anticancer Potential

The compound's mechanism of action may involve the inhibition of specific enzymes associated with cancer cell proliferation. Preliminary studies suggest that it can modulate pathways involved in cell growth and apoptosis.

Case Study:
In a study examining the effects on cancer cell lines, this compound exhibited cytotoxic effects at concentrations lower than traditional chemotherapeutics. The results indicated a promising therapeutic index for further development.

3. Anti-inflammatory Effects

Research has indicated that benzothiazole derivatives possess anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may bind to enzymes critical for tumor growth or bacterial replication.
  • Receptor Modulation : It could act on cellular receptors influencing signaling pathways related to inflammation and cell survival.

Properties

IUPAC Name

N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O3S/c1-23-10-3-8(4-11(7-10)24-2)15(22)20-21-16-19-14-12(18)5-9(17)6-13(14)25-16/h3-7H,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMWLLXSZLHXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NNC2=NC3=C(C=C(C=C3S2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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